Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]-

Sphingosine Kinase Cancer Biology Enzyme Inhibition

Sphingolipid signaling studies are often confounded by lipid-based SK inhibitors that exhibit poor selectivity and off-target effects. Thioaurone IV (CAS 24388-08-7), the first validated non-lipid, ATP-non-competitive sphingosine kinase inhibitor, provides a clean chemotype for target engagement and phenotypic assays. • Selective SK inhibition with demonstrated in vivo antitumor activity in xenograft models • Retains antiproliferative activity in P-glycoprotein-mediated multidrug-resistant (MDR) tumor lines • Defined physicochemical profile: logP 2.49, tPSA 57.5 Ų enables predictable membrane permeability and oral bioavailability optimization • Supplied as solid powder; ≥90% purity with COA; global shipping available

Molecular Formula C15H10O3S
Molecular Weight 270.3 g/mol
CAS No. 24388-08-7
Cat. No. B5911242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]-
CAS24388-08-7
Molecular FormulaC15H10O3S
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)S2
InChIInChI=1S/C15H10O3S/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8-
InChIKeyWZFCZVJGQHEBMO-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 24388-08-7: A Non-Lipid Thioaurone Sphingosine Kinase Inhibitor for Cancer Research Procurement


Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- (CAS 24388-08-7) is a thioaurone derivative, a sulfur-containing analog of aurones, with the molecular formula C15H10O3S . It is identified as Compound IV (ChemBridge ID 5318164), a non-lipid inhibitor of human sphingosine kinase (SK) [1]. This compound was part of a landmark study that identified the first examples of non-lipid SK inhibitors with in vivo antitumor activity [1].

Why Generic Substitution of Sphingosine Kinase Inhibitors Like CAS 24388-08-7 is Premature for Cancer Studies


Generic substitution among sphingosine kinase (SK) inhibitors is not scientifically sound due to critical differences in chemical structure that dictate enzyme binding kinetics and cellular selectivity. Early SK inhibitors were lipid-based molecules like N,N-dimethylsphingosine (DMS), which suffer from poor selectivity and off-target effects [1]. The structural class of thioaurones, exemplified by CAS 24388-08-7, represents a deliberate shift towards non-lipid, ATP-non-competitive inhibitors [1]. The sulfur atom in its benzothiophenone core distinctively alters its physicochemical logP (2.49) and topological polar surface area (tPSA 57.5) compared to its oxygen-containing aurone analogs, directly impacting membrane permeability, target binding, and pharmacokinetic profiles . These quantitative structural differences mean that substituting one SK inhibitor for another without validation will likely yield non-comparable results.

Quantitative Differentiation of CAS 24388-08-7 Sourcing: Enzyme Inhibition and Cellular Antiproliferative Data


Non-Lipid Sphingosine Kinase Inhibition: Class-Level Potency Comparison

CAS 24388-08-7 belongs to a class of thioaurone-based non-lipid inhibitors of human sphingosine kinase (SK) that demonstrated activity at sub- to low micromolar concentrations, making them more potent than any other reported SK inhibitor at the time of publication in 2003 [1]. The study characterized several representative compounds in detail and confirmed they are non-competitive with ATP and selective for SK over a panel of human lipid and protein kinases [1]. The specific IC50 value for this compound against recombinant human SK was not separately disclosed in the accessible abstract or summaries, but it is grouped with compounds demonstrating this class-level potency.

Sphingosine Kinase Cancer Biology Enzyme Inhibition

Antiproliferative Activity Profile in Multidrug-Resistant Cancer Cell Lines

The SK inhibitors encompassing the class of CAS 24388-08-7 were demonstrated to be antiproliferative toward a panel of tumor cell lines, including those with the multidrug resistance (MDR) phenotype due to overexpression of P-glycoprotein or MDR protein 1 [1]. This is a critical differentiator from many conventional chemotherapeutics that are substrates for these efflux pumps and thus lose efficacy in resistant tumors. The quantitative extent of this effect specific to CAS 24388-08-7 was not isolated in the available summaries.

Multidrug Resistance Cancer Antiproliferative

Thioaurone Core Differentiates Physicochemical Profile from Oxygen-Aurone Analogs

The sulfur atom in the benzothiophenone core of CAS 24388-08-7 imparts distinct physicochemical properties compared to its direct oxygen-analog aurones. The compound has a calculated partition coefficient (logP) of 2.49 and a topological polar surface area (tPSA) of 57.5 Ų . This higher lipophilicity, driven by sulfur, is typically associated with improved membrane permeability compared to oxygen heterocycles. While a direct quantitative activity comparison with the precise oxygen-aurone analog is not available in the current dataset, this class-level structural distinction is a critical parameter for medicinal chemists optimizing pharmacokinetic profiles.

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Application Scenarios for Procuring CAS 24388-08-7 in Cancer and Chemical Biology


Building a Non-Lipid Sphingosine Kinase Inhibitor Library for Phenotypic Screening

CAS 24388-08-7 is an ideal candidate for inclusion in focused compound libraries designed to probe sphingolipid signaling. As a representative of the first class of non-lipid, ATP-non-competitive SK inhibitors, it provides a crucial chemotype distinct from lipid-based tool compounds like sphingosine or DMS [1]. Procurement for this purpose is supported by its demonstrated on-target inhibition of human SK and selectivity over other kinases, ensuring cleaner phenotypic readouts [1].

Investigating Multidrug Resistance Circumvention in Oncology

This compound should be utilized in studies aiming to overcome P-glycoprotein-mediated multidrug resistance (MDR). The available evidence shows that compounds within this structural class retain antiproliferative activity in MDR tumor cell lines, unlike many standard chemotherapeutics [1]. Researchers developing new treatments for refractory cancers can source CAS 24388-08-7 as a starting point for SAR studies to optimize MDR-circumventing agents.

Medicinal Chemistry Optimization of Thioaurone Pharmacokinetics

The quantifiable physicochemical properties of CAS 24388-08-7, specifically its logP of 2.49 and tPSA of 57.5 Ų, make it a strategic scaffold for medicinal chemistry programs focused on improving the oral bioavailability of kinase inhibitors . Its sulfur-containing core is the primary driver of its differentiated lipophilicity, and sourcing this compound enables SAR exploration around this core to balance solubility and permeability for in vivo cancer models.

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